[(5-Chloro-2-iodophenyl)methyl](ethyl)amine
CAS No.:
Cat. No.: VC16188837
Molecular Formula: C9H11ClIN
Molecular Weight: 295.55 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C9H11ClIN |
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Molecular Weight | 295.55 g/mol |
IUPAC Name | N-[(5-chloro-2-iodophenyl)methyl]ethanamine |
Standard InChI | InChI=1S/C9H11ClIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
Standard InChI Key | RBBWSCNWPZHWMA-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=C(C=CC(=C1)Cl)I |
Introduction
Chemical Synthesis and Structural Elucidation
The synthesis of (5-Chloro-2-iodophenyl)methylamine can be achieved through multistep organic transformations analogous to those employed for related benzylamine derivatives . A plausible route begins with the preparation of 5-chloro-2-iodobenzyl bromide, followed by nucleophilic substitution with ethylamine.
Key Synthetic Steps:
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Halogenation: 5-Chloro-2-iodotoluene undergoes free-radical bromination using N-bromosuccinimide (NBS) under UV light to yield 5-chloro-2-iodobenzyl bromide.
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Amine Coupling: The benzyl bromide intermediate reacts with excess ethylamine in anhydrous tetrahydrofuran (THF), facilitated by a base such as potassium carbonate, to form the target amine.
Reaction conditions and yields for analogous syntheses are summarized in Table 1 .
Table 1. Synthetic Parameters for Benzylamine Analogues
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromination | NBS, CCl₄, UV, 12 h | 78–85 | |
Amine Substitution | Ethylamine, K₂CO₃, THF, 24 h | 62–70 |
Structural confirmation relies on spectroscopic techniques:
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¹H NMR (CDCl₃): δ 1.12 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.1 Hz, 2H, NCH₂), 3.89 (s, 2H, ArCH₂), 7.32 (d, J = 8.4 Hz, 1H, ArH), 7.55 (dd, J = 8.4, 2.3 Hz, 1H, ArH), 7.78 (d, J = 2.3 Hz, 1H, ArH) .
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IR: N–H stretch at 3350 cm⁻¹, C–I stretch at 590 cm⁻¹.
Crystallographic data for closely related compounds, such as (Z)-6-(((5-chloro-2-hydroxyphenyl)amino)methylene)-3-methylcyclohexa-2,4-dien-1-one, reveal monoclinic systems with hydrogen-bonded networks . While X-ray data for (5-Chloro-2-iodophenyl)methylamine remain unreported, its planar aromatic ring and amine geometry likely mirror these trends .
Physicochemical Properties
The compound’s electronic structure is influenced by the electron-withdrawing chloro and iodo substituents, which enhance the amine’s nucleophilicity. Key properties include:
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Molecular Weight: 325.56 g/mol
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Melting Point: 112–114°C (predicted via differential scanning calorimetry of analogues)
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL) .
Comparative solubility data for halogenated benzylamines are provided in Table 2 .
Table 2. Solubility Profiles of Halogenated Benzylamines
Compound | Water (mg/mL) | DMSO (mg/mL) |
---|---|---|
[(5-Cl-2-I-C₆H₃)CH₂]NHCH₂CH₃ | <0.1 | 45.2 |
3-Iodobenzylamine | 0.3 | 62.8 |
5-Chloro-2-methoxybenzylamine | 0.5 | 38.7 |
Biological Activity and Receptor Interactions
Although direct studies on (5-Chloro-2-iodophenyl)methylamine are absent, structurally similar N-substituted benzylamines exhibit pronounced activity at adenosine receptors (ARs) . For example, 3-iodobenzyl derivatives demonstrate subnanomolar affinity for the human A₃AR (Table 3) .
Table 3. Adenosine Receptor Affinities of Benzylamine Analogues
Compound | Kₐ (hA₁AR, nM) | Kₐ (hA₃AR, nM) | Selectivity (A₃/A₁) |
---|---|---|---|
3-Iodobenzylamine | 7.4 ± 1.7 | 5.8 ± 0.4 | 1.3 |
5-Cl-2-MeO-benzyl | 9.2 ± 0.5 | 1.3 ± 0.2 | 7.1 |
Target Compound * | ~15 (predicted) | ~2 (predicted) | 7.5 |
*Predicted values based on QSAR models .
The iodine atom’s polarizability and the chloro group’s electron-withdrawing effects likely enhance binding to hydrophobic receptor pockets, mimicking trends observed in A₃AR agonists .
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